Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-
Overview
Description
Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a hydroxy and methoxy-substituted phenyl group attached to the glycine molecule. It is often used in peptide synthesis and has applications in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection, which allows for selective deprotection and subsequent coupling reactions during solid-phase peptide synthesis .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated synthesizers and high-purity reagents to ensure consistency and yield. The process often includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenyl derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- is used as a building block in the synthesis of complex peptides and proteins
Biology: In biological research, this compound is used to study the effects of modified amino acids on cellular processes. It can be incorporated into peptides to investigate their role in signal transduction, cell adhesion, and other critical biological functions.
Medicine: In medicinal chemistry, Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- is explored for its potential therapeutic applications. It can be used to design peptide-based drugs with improved stability, bioavailability, and target specificity.
Industry: In the industrial sector, this compound is utilized in the production of specialized peptides for use in pharmaceuticals, cosmetics, and biotechnology. Its ability to introduce specific functional groups makes it valuable for creating tailored peptide products.
Mechanism of Action
The mechanism of action of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- involves its incorporation into peptide chains, where it can influence the overall structure and function of the resulting peptides. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, affecting the peptide’s stability, folding, and activity. Molecular targets and pathways involved include various enzymes and receptors that interact with the modified peptides, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
- Glycine, N-[(2-hydroxyphenyl)methyl]-
- Glycine, N-[(4-methoxyphenyl)methyl]-
- Glycine, N-[(2,4-dihydroxyphenyl)methyl]-
Comparison: Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring This dual substitution allows for more versatile interactions and modifications compared to similar compounds with only one substituent
Properties
IUPAC Name |
2-[(2-hydroxy-4-methoxyphenyl)methylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-8-3-2-7(9(12)4-8)5-11-6-10(13)14/h2-4,11-12H,5-6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOUMSYXWCCSCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653837 | |
Record name | N-[(2-Hydroxy-4-methoxyphenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148515-72-4 | |
Record name | N-[(2-Hydroxy-4-methoxyphenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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